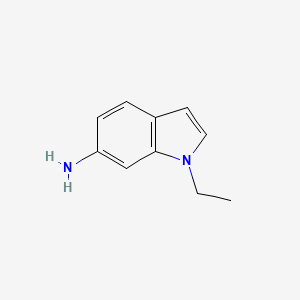

1-ethyl-1H-indol-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylindol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-12-6-5-8-3-4-9(11)7-10(8)12/h3-7H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHUYIXJXAQMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681836-77-1 | |

| Record name | 1-ethyl-1H-indol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethyl 1h Indol 6 Amine and Its Analogs

Fundamental Approaches to Indole (B1671886) Core Construction

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous methods developed over the past century. These can be broadly categorized into classical named reactions and more contemporary one-pot, multi-component strategies.

Several classical named reactions provide reliable routes to the indole scaffold, each with its own scope and limitations. These methods typically involve the formation of the pyrrole (B145914) ring fused to a benzene (B151609) ring.

Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this is arguably the most widely used method for indole synthesis. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically prepared from an arylhydrazine and an aldehyde or ketone. nih.govchemrxiv.orgacs.org The reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement of the enamine tautomer of the hydrazone. nih.govchemrxiv.org

Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-acetophenone with an excess of aniline (B41778) to form a 2-arylindole. nih.govresearchgate.net The reaction conditions are often harsh, which has limited its widespread use, though milder procedures have been developed. researchgate.netresearchgate.net

Madelung Synthesis: Reported in 1912, the Madelung synthesis is the intramolecular cyclization of an N-phenylamide at high temperature using a strong base. rsc.org This method is particularly useful for the preparation of indoles that are unsubstituted at the 2- and 3-positions.

Leimgruber-Batcho Indole Synthesis: This versatile and high-yielding method begins with an o-nitrotoluene, which is converted to an enamine using N,N-dimethylformamide dimethyl acetal (B89532). rsc.org Subsequent reductive cyclization of the enamine affords the indole. rsc.org This method is advantageous as it proceeds under mild conditions and the starting materials are often readily available.

Larock Indole Synthesis: A more modern named reaction, the Larock synthesis is a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. researchgate.netbohrium.com This reaction is highly versatile and allows for the synthesis of a wide variety of substituted indoles. researchgate.net

A comparative overview of these classical methods is presented in Table 1.

| Reaction | Starting Materials | Key Features |

| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | Wide applicability, acid-catalyzed. nih.govchemrxiv.org |

| Bischler-Möhlau Synthesis | α-Halo-acetophenone, Aniline | Forms 2-arylindoles, often requires harsh conditions. nih.govresearchgate.net |

| Madelung Synthesis | N-Phenylamide | Strong base at high temperature, for unsubstituted 2,3-indoles. rsc.org |

| Leimgruber-Batcho Synthesis | o-Nitrotoluene | High yields, mild conditions, versatile. rsc.org |

| Larock Indole Synthesis | o-Iodoaniline, Alkyne | Palladium-catalyzed, versatile for substituted indoles. researchgate.netbohrium.com |

Modern synthetic chemistry increasingly favors methods that are efficient, atom-economical, and environmentally benign. One-pot multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like substituted indoles from simple precursors in a single step. researchgate.netresearchgate.netnih.govmdpi.comresearchgate.net These strategies often involve the domino or tandem formation of multiple bonds, avoiding the need for isolation of intermediates. nih.gov

Recent advances have seen the application of various catalytic systems, including metal catalysts and organocatalysts, to facilitate these transformations. rsc.org For example, three-component reactions involving an indole, an aldehyde, and an active methylene (B1212753) compound are commonly used to synthesize 3-substituted indoles. rsc.org The choice of catalyst and reaction conditions can be tailored to achieve high yields and selectivity. rsc.org

Directed Synthesis of 1-Ethyl-1H-indol-6-amine

The synthesis of the target molecule, this compound, requires specific functionalization at the 1- and 6-positions of the indole ring. A plausible and efficient synthetic route involves the initial synthesis of a 6-substituted indole, followed by the introduction of the ethyl group at the N1 position. A common strategy is to start with a 6-nitroindole (B147325), which can then be reduced to the corresponding 6-aminoindole (B160974), followed by N-ethylation.

Direct amination of an indole ring at a specific position can be challenging. A more common and reliable approach is to introduce a nitro group and subsequently reduce it to an amino group.

Synthesis of 6-Nitroindole: 6-Nitroindole can be synthesized via several methods. One classical approach is the Fischer indole synthesis starting from p-nitrophenylhydrazine. acs.org More modern methods include the regioselective synthesis from enaminones and nitroaromatic compounds. rsc.org The Leimgruber-Batcho synthesis can also be adapted to produce 6-nitroindoles from the appropriate 4-methyl-3-nitroaniline (B15663) precursor.

Reduction of 6-Nitroindole to 6-Aminoindole: The reduction of the nitro group to an amine is a standard transformation in organic synthesis. A variety of reducing agents can be employed, such as tin(II) chloride, sodium dithionite (B78146), or catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source like hydrazine (B178648) hydrate (B1144303) or hydrogen gas. acs.orgzenodo.org The choice of reducing agent can be critical to avoid side reactions and ensure a high yield of the desired 6-aminoindole.

Once 6-aminoindole is obtained, the final step is the introduction of the ethyl group at the indole nitrogen (N1 position).

N-Ethylation of 6-Aminoindole: The N-alkylation of indoles is a well-established reaction. It is typically achieved by treating the indole with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. tandfonline.com Common bases used for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or cesium carbonate (Cs2CO3) in a suitable solvent like dimethylformamide (DMF) or acetone. tandfonline.comnih.gov The amino group at the 6-position may require protection prior to N-ethylation to prevent side reactions, although direct N-ethylation of the indole nitrogen in the presence of an unprotected amino group can sometimes be achieved by careful selection of reaction conditions.

An alternative approach would be to perform the N-ethylation on the 6-nitroindole intermediate, followed by the reduction of the nitro group. This sequence may be advantageous in some cases to avoid potential complications with the free amino group during the ethylation step.

A summary of a plausible synthetic pathway is presented below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Nitration/Indole Formation | e.g., Fischer indole synthesis with p-nitrophenylhydrazine | 6-Nitroindole |

| 2 | Reduction | e.g., SnCl2, HCl or H2, Pd/C | 6-Aminoindole |

| 3 | N-Ethylation | e.g., Ethyl iodide, NaH in DMF | This compound |

Derivatization Pathways for this compound Analogs

The core structure of this compound offers several positions for further modification to generate a library of analogs. These derivatization strategies can be crucial for structure-activity relationship (SAR) studies in drug discovery.

Modification of the 6-Amino Group: The primary amino group at the C6 position is a versatile handle for a wide range of chemical transformations. It can undergo acylation with acid chlorides or anhydrides to form amides, reaction with isocyanates to form ureas, or reductive amination with aldehydes or ketones to yield secondary or tertiary amines.

Electrophilic Substitution on the Indole Ring: The indole nucleus is susceptible to electrophilic substitution, with the C3 position being the most reactive. However, substitution at other positions, such as C2, C4, C5, and C7, can also be achieved under specific conditions. This allows for the introduction of various functional groups, including halogens, nitro groups, and acyl groups.

Modification of the 1-Ethyl Group: While less common, the ethyl group at the N1 position can also be modified. For instance, if a longer alkyl chain with a terminal functional group were used in the initial N-alkylation step, this functional group could be further elaborated.

These derivatization pathways allow for the systematic exploration of the chemical space around the this compound scaffold, enabling the fine-tuning of its properties for various applications.

N-Alkylation and Side-Chain Modifications

A primary route to this compound involves the N-alkylation of a suitable indole precursor, followed by functional group manipulations. A common and effective strategy commences with the N-alkylation of 6-nitroindole, which is then followed by the reduction of the nitro group to the desired amine.

The N-alkylation of indoles can be achieved under various conditions, often involving the deprotonation of the indole nitrogen with a base, followed by reaction with an alkylating agent. For the synthesis of 1-ethyl-6-nitroindole, 6-nitroindole can be treated with an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Once the N-ethyl group is installed, the subsequent reduction of the nitro group at the C6 position is a critical step. This transformation can be accomplished using a variety of reducing agents. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or ammonium (B1175870) formate, is a widely used and efficient method. d-nb.info Other reducing systems, such as tin(II) chloride (SnCl2) in an acidic medium or sodium dithionite (Na2S2O4), can also be employed to achieve this reduction. iipseries.org

| Precursor | Reagents and Conditions | Product | Yield (%) |

| 6-Nitroindole | 1. NaH, Ethyl Iodide, DMF2. Pd/C, H2, Ethanol (B145695) | This compound | Not specified |

| 6-Nitroindole | 1. K2CO3, Ethyl Bromide, DMF2. SnCl2·2H2O, Ethanol, reflux | This compound | Not specified |

| N-ethyl-3-nitro indole | Sodium dithionite, 0.5 (N) sodium hydroxide | N-ethyl-3-amino indole | Not specified iipseries.org |

This table presents plausible synthetic routes based on general methodologies for N-alkylation and nitro group reduction.

Side-chain modifications of the resulting this compound can be carried out to introduce further diversity. For instance, the primary amino group can be acylated, alkylated, or used as a nucleophile in various other transformations to generate a library of analogs.

Coupling Reactions for Scaffold Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the diversification of the this compound scaffold. These reactions typically involve the use of a halo-substituted indole derivative, which can be prepared from either 1-ethylindole or this compound itself. For example, direct halogenation of 1-ethylindole can provide a handle for subsequent coupling reactions. Alternatively, the amino group of this compound can be converted to a halide via a Sandmeyer-type reaction.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govresearchgate.netacs.orgnih.govnih.gov This reaction can be used to synthesize this compound from a 6-halo-1-ethylindole precursor and an amine source, such as ammonia (B1221849) or a protected amine equivalent. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. thieme-connect.commdpi.comnih.govresearchgate.net A 6-halo-1-ethylindole can be coupled with various boronic acids or esters to introduce a wide range of aryl, heteroaryl, or alkyl substituents at the C6 position. This allows for extensive diversification of the indole core.

Heck Coupling: The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene. researchgate.netmdpi.comresearchgate.netnih.govrsc.org This methodology can be applied to a 6-halo-1-ethylindole to introduce alkenyl substituents at the C6 position, providing access to a different class of analogs.

Sonogashira Coupling: The Sonogashira coupling reaction is the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgresearchgate.netrsc.orgwikipedia.orgjocpr.com This reaction is highly effective for introducing alkynyl moieties onto the indole scaffold at the C6 position, starting from a 6-halo-1-ethylindole.

| Coupling Reaction | Substrate | Coupling Partner | Catalyst/Ligand/Base | Product Class |

| Buchwald-Hartwig | 6-Bromo-1-ethylindole | Primary/Secondary Amine | Pd(OAc)2 / BINAP / NaOtBu | 6-Aminoindole derivatives |

| Suzuki | 6-Bromo-1-ethylindole | Arylboronic acid | Pd(PPh3)4 / K2CO3 | 6-Aryl-1-ethylindoles |

| Heck | 6-Iodo-1-ethylindole | Alkene | Pd(OAc)2 / P(o-tol)3 / Et3N | 6-Alkenyl-1-ethylindoles |

| Sonogashira | 6-Bromo-1-ethylindole | Terminal Alkyne | PdCl2(PPh3)2 / CuI / Et3N | 6-Alkynyl-1-ethylindoles |

This table provides representative examples of coupling reactions for scaffold diversification.

Formation of Complex Indole-Fused Heterocycles

The 6-amino group of this compound is a versatile functional handle for the construction of fused heterocyclic systems. These reactions often involve the condensation of the diamine with a suitable bifunctional electrophile, leading to the formation of new rings fused to the indole core.

Friedländer Annulation: The Friedländer synthesis is a classic method for the preparation of quinolines and other fused pyridine (B92270) systems. researchgate.netthieme-connect.comresearchgate.net In the context of this compound, this reaction would involve the condensation of the 6-amino group with a β-dicarbonyl compound or an α-methylene ketone. This would lead to the formation of a pyrido[2,3-f]indole or pyrido[3,2-f]indole ring system, depending on the regioselectivity of the cyclization.

Skraup Synthesis: The Skraup synthesis is another method for the preparation of quinolines, which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. nih.gov Applying this reaction to this compound could also lead to the formation of a fused pyridoindole system.

Synthesis of Imidazo[4,5-f]indoles: The reaction of this compound with a one-carbon electrophile, such as formic acid or a derivative, can lead to the formation of an imidazo[4,5-f]indole ring system. This involves the cyclization of an intermediate formamidine. Alternatively, condensation with aldehydes followed by oxidative cyclization can also yield these fused imidazoles. acs.orgresearchgate.netrsc.org

Synthesis of Pyrazino[2,3-f]indoles: Condensation of this compound with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative, would be expected to yield a pyrazino[2,3-f]indole. This reaction provides a straightforward route to these more complex heterocyclic systems.

| Fused Heterocycle | Reagents and Conditions |

| Pyrido[2,3-f]indole or Pyrido[3,2-f]indole | β-Dicarbonyl compound, acid or base catalyst |

| Pyrido[2,3-f]indole or Pyrido[3,2-f]indole | Glycerol, H2SO4, oxidizing agent |

| Imidazo[4,5-f]indole | Formic acid or Triethyl orthoformate, heat |

| Pyrazino[2,3-f]indole | 1,2-Dicarbonyl compound, acid catalyst |

This table outlines potential synthetic routes to complex indole-fused heterocycles.

Pharmacological Profiles and Biological Activities of 1 Ethyl 1h Indol 6 Amine Derivatives

Exploration of Diverse Biological Activities within the Indole (B1671886) Class

The versatility of the indole scaffold has led to the discovery of its involvement in a multitude of physiological and pathological processes. Researchers have extensively investigated indole derivatives for their potential to modulate various biological pathways, leading to the identification of compounds with significant therapeutic promise across different disease areas.

Anti-Inflammatory Mechanisms and Applications

Indole derivatives have long been recognized for their anti-inflammatory properties, with the most prominent example being Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) widely used to treat pain and inflammation. The anti-inflammatory effects of indole compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the production of pro-inflammatory prostaglandins.

Recent research has expanded our understanding of the anti-inflammatory mechanisms of indole derivatives beyond COX inhibition. Certain indole compounds have been shown to act as agonists for the cannabinoid 2 (CB2) receptor, a key component of the endocannabinoid system involved in modulating inflammation and pain. Activation of the CB2 receptor can lead to a reduction in the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), from immune cells.

Furthermore, some indole derivatives have demonstrated the ability to suppress the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response by regulating the expression of numerous pro-inflammatory genes. By inhibiting NF-κB signaling, these compounds can effectively dampen the inflammatory cascade. The diverse mechanisms through which indole derivatives exert their anti-inflammatory effects make them attractive candidates for the development of novel therapies for a range of inflammatory conditions.

| Compound Class | Mechanism of Action | Therapeutic Application |

| Indole-3-acetic acid derivatives | COX inhibition | Pain and inflammation |

| Indole-based CB2 agonists | CB2 receptor activation, reduction of pro-inflammatory cytokines | Inflammatory pain |

| Substituted indoles | NF-κB signaling inhibition | Chronic inflammatory diseases |

Anticancer Potential and Cytotoxic Properties

The indole scaffold is a prominent feature in a variety of natural and synthetic compounds exhibiting significant anticancer activity. The therapeutic potential of these derivatives stems from their ability to interfere with multiple pathways crucial for cancer cell proliferation, survival, and metastasis.

One of the most well-established mechanisms of action for indole-based anticancer agents is the inhibition of tubulin polymerization. Compounds like the vinca (B1221190) alkaloids, which contain an indole moiety, bind to tubulin, preventing the formation of microtubules, which are essential components of the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.

In addition to their effects on the cytoskeleton, indole derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer. For instance, specific indole compounds have been shown to target receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). By blocking the signaling pathways mediated by these receptors, these compounds can inhibit tumor growth, angiogenesis (the formation of new blood vessels that supply tumors), and metastasis.

Furthermore, some indole derivatives have been found to induce apoptosis through kinase-independent mechanisms. These can include the modulation of pro- and anti-apoptotic proteins, the generation of reactive oxygen species (ROS) that cause cellular damage, and the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair. The diverse cytotoxic properties of indole derivatives underscore their importance as a versatile platform for the design of novel anticancer therapies.

| Derivative Class | Target/Mechanism | Cancer Cell Lines Affected |

| Vinca Alkaloids | Tubulin polymerization inhibition | Various cancers, including leukemias and lymphomas |

| Indole-based Kinase Inhibitors | EGFR, VEGFR, etc. | Lung, colon, breast, and other solid tumors |

| Substituted Indoles | Apoptosis induction, ROS generation | Various cancer cell lines |

Antimicrobial and Antitubercular Efficacy

The indole nucleus is a key structural motif in a wide range of compounds possessing potent antimicrobial and antitubercular properties. The growing threat of antimicrobial resistance has spurred significant research into new therapeutic agents, and indole derivatives have emerged as a promising class of compounds in this area.

The antimicrobial efficacy of indole derivatives extends to a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. One of the mechanisms by which certain indole compounds exert their antibacterial effect is through the inhibition of efflux pumps, such as the NorA efflux pump in Staphylococcus aureus. By blocking these pumps, the compounds prevent the bacteria from expelling antibiotics, thereby restoring the efficacy of existing drugs. Another identified target is the FabH protein, which is involved in bacterial fatty acid synthesis, an essential process for bacterial survival.

In the context of fungal infections, indole derivatives have shown significant activity against species such as Candida albicans. The precise mechanisms are still under investigation but are thought to involve disruption of the fungal cell membrane and inhibition of key enzymes.

Furthermore, the indole scaffold has been extensively explored for the development of new antitubercular agents to combat Mycobacterium tuberculosis, the causative agent of tuberculosis. A number of indole derivatives have demonstrated potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. While the exact mechanisms of action for many of these compounds are not fully elucidated, they represent a valuable starting point for the development of new drugs to address this global health challenge. Notably, N-ethyl indole derivatives and compounds based on an indol-6-amine core have shown antimicrobial potential, suggesting that the specific compound 1-ethyl-1H-indol-6-amine warrants further investigation in this therapeutic area. For instance, 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine has demonstrated activity against Candida albicans. nih.gov

| Pathogen | Mechanism of Action | Example of Active Derivative Class |

| Staphylococcus aureus (including MRSA) | NorA efflux pump inhibition | 5-nitro-2-phenylindole |

| Acinetobacter baumannii | Biofilm inhibition | Bis-indole compounds |

| Candida albicans | Fungal cell membrane disruption | N-ethyl indole derivatives |

| Mycobacterium tuberculosis | Various/under investigation | Indole-2-carboxamides |

Antiviral Spectrum of Activity

The structural diversity of indole derivatives has also led to their investigation as potential antiviral agents. Compounds incorporating the indole nucleus have been found to inhibit the replication of a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus.

In the context of HIV, certain indole derivatives have been shown to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity and prevents the conversion of viral RNA into DNA, a crucial step in the viral life cycle. Delavirdine is a clinically approved NNRTI that features an indole scaffold.

For HCV, indole-based compounds have been developed as inhibitors of the NS5B polymerase, an RNA-dependent RNA polymerase that is essential for viral replication. By targeting this enzyme, these compounds can effectively block the synthesis of new viral RNA genomes.

The antiviral activity of indole derivatives against influenza virus has been attributed to various mechanisms, including the inhibition of viral entry into host cells and the disruption of viral replication processes. The ability of the indole scaffold to be readily functionalized allows for the optimization of antiviral activity and the development of compounds with improved potency and pharmacokinetic properties.

| Virus | Target/Mechanism | Example Compound Class |

| Human Immunodeficiency Virus (HIV) | Non-nucleoside reverse transcriptase inhibition | Indole-based NNRTIs (e.g., Delavirdine) |

| Hepatitis C Virus (HCV) | NS5B polymerase inhibition | Indole-based NS5B inhibitors |

| Influenza Virus | Inhibition of viral entry and replication | Various substituted indoles |

Modulation of Central Nervous System Receptors

The indole ring is a core component of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT), which plays a critical role in regulating a wide range of physiological and psychological processes. Consequently, a vast number of indole derivatives have been synthesized and evaluated for their ability to modulate various serotonin receptors, as well as other central nervous system (CNS) targets.

Derivatives of this compound, specifically dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine, have been identified as potent and selective agonists for the 5-HT1D receptor. nih.govasm.org Agonism at this receptor subtype has been a key strategy in the development of treatments for migraine headaches.

Beyond the serotonergic system, indole derivatives have been shown to interact with a variety of other CNS receptors, including dopamine (B1211576), adrenergic, and opioid receptors. This broad receptor-binding profile highlights the potential of indole-based compounds to treat a range of neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and Parkinson's disease. The ability to fine-tune the substituent pattern on the indole nucleus allows for the development of compounds with high affinity and selectivity for specific receptor subtypes, which is crucial for maximizing therapeutic efficacy while minimizing side effects.

| Receptor Target | Pharmacological Action | Potential Therapeutic Area |

| 5-HT1D Receptor | Agonist | Migraine |

| Serotonin Receptors (various subtypes) | Agonist, Antagonist, or Modulator | Depression, Anxiety, Schizophrenia |

| Dopamine Receptors | Agonist or Antagonist | Parkinson's Disease, Schizophrenia |

| Adrenergic Receptors | Modulator | Various CNS disorders |

| Opioid Receptors | Modulator | Pain management |

Metabolic Regulation and Associated Therapeutic Targets

Recent research has uncovered a significant role for indole derivatives in the regulation of metabolic processes, opening up new avenues for the treatment of metabolic disorders such as obesity and type 2 diabetes. The gut microbiota is a rich source of indole and its derivatives, which are produced from the metabolism of dietary tryptophan. These microbial metabolites can enter the systemic circulation and influence host metabolism through various mechanisms.

One key area of investigation is the effect of indole derivatives on lipid metabolism. Certain indole ethylamine (B1201723) derivatives have been designed and synthesized as regulators of lipid metabolism, targeting key proteins such as peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1). nih.gov PPARα is a nuclear receptor that plays a crucial role in fatty acid oxidation, while CPT1 is a mitochondrial enzyme that is essential for the transport of fatty acids into the mitochondria for beta-oxidation. By activating these targets, indole derivatives can enhance the breakdown of fats and reduce lipid accumulation.

Furthermore, indole and its derivatives have been shown to modulate glucose homeostasis. They can influence insulin (B600854) secretion from pancreatic β-cells and improve insulin sensitivity in peripheral tissues. The multifaceted effects of indole derivatives on metabolic regulation make them promising candidates for the development of novel therapies for metabolic syndrome and related conditions.

| Metabolic Target | Mechanism of Action | Potential Therapeutic Application |

| PPARα | Activation | Dyslipidemia, Non-alcoholic fatty liver disease (NAFLD) |

| CPT1 | Activation | Obesity, NAFLD |

| Glucose Transporters | Modulation | Type 2 Diabetes |

| Insulin Signaling Pathway | Enhancement | Type 2 Diabetes |

Antioxidant and Free Radical Scavenging Capabilities

The indole nucleus, being an electron-rich aromatic system, is a fundamental feature that bestows many of its derivatives with potent antioxidant and free radical scavenging properties. This characteristic is attributed to the ability of the indole ring to donate an electron or a hydrogen atom to neutralize reactive oxygen species (ROS) and other free radicals, thereby mitigating oxidative stress.

Numerous studies have highlighted the capacity of various indole derivatives to act as effective antioxidants. For instance, indole-3-acetic acid, a plant hormone, and melatonin (B1676174), a neurohormone, are well-known for their free radical scavenging activities. nih.gov The antioxidant potential of indole derivatives is often evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. mdma.ch

The antioxidant activity of indole derivatives can be significantly influenced by the nature and position of substituents on the indole ring. For example, the presence of hydroxyl (-OH) groups on the aromatic ring generally enhances antioxidant activity. mdma.ch Studies on indole-chalcone hybrids have demonstrated that derivatives with catechol (3,4-dihydroxy) moieties exhibit strong radical scavenging activity. nih.gov Similarly, in a series of indole hydrazones, compounds with a higher number of hydroxyl groups on the arylidene ring showed greater antioxidant capacity. mdma.ch

The mechanism of action for the antioxidant effects of indole derivatives can involve either hydrogen atom transfer (HAT) or single electron transfer (SET). The heterocyclic nitrogen atom in the indole ring is considered an active redox center due to its lone pair of electrons, which can be delocalized within the aromatic system, contributing to its antioxidant potential. nih.gov

Below is a table summarizing the antioxidant activities of selected indole derivatives from various studies.

| Compound Class | Specific Derivative Example | Assay(s) Used | Key Findings |

| Indole-chalcone hybrids | Chalcone with 1-methoxyindole (B1630564) and catechol features | DPPH, FRAP, ABTS | Strong radical scavenging activity observed for catechol derivatives. nih.gov |

| Indole hydrazones | Arylidene-1H-indole-2-carbohydrazones with multiple hydroxyl groups | DPPH, FRAP, ORAC | High antioxidant capacity correlated with an increased number of hydroxyl groups. mdma.ch |

| C-3 substituted indoles | Gramine derivative with a pyrrolidinedithiocarbamate moiety | DPPH, Fe2+ chelating, reducing ability | Showed the highest scavenging and reducing activity among the tested derivatives. nih.gov |

| Pineal indoles | Serotonin, 5-hydroxytryptophol, 5-methoxytryptophol | Lipid peroxidation, hemolysis | Potently inhibited lipid peroxidation and hemolysis. mdpi.com |

Other Noteworthy Therapeutic Indications (e.g., Antimalarial, Antidiabetic)

Beyond their antioxidant effects, indole derivatives have demonstrated a broad spectrum of other therapeutic activities, including promising potential as antimalarial and antidiabetic agents.

Antimalarial Activity:

The indole scaffold is present in several compounds with significant antiplasmodial activity. nih.gov The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the search for novel antimalarial agents, and indole derivatives have emerged as a promising class of compounds.

Different classes of indole derivatives have shown efficacy against malaria parasites. These include:

Piperidine (B6355638) indoles: A screening of the Tres Cantos Antimalarial Set (TCAMS) identified a piperidine indole derivative, TCMDC-134281, with potent activity against the chloroquine-sensitive 3D7 strain of P. falciparum. nih.gov

Spiroindolones: This class of compounds has yielded potent antimalarial candidates, with NITD609 being a notable example that has progressed to preclinical trials. nih.gov

Bisindoles: Several compounds containing a bisindole moiety have demonstrated potent antiplasmodial properties. nih.gov

The mechanisms of action for antimalarial indole derivatives are varied and can include inhibition of hemozoin formation, a crucial detoxification process for the parasite. nih.gov

Antidiabetic Activity:

Indole derivatives have also been explored for their potential in managing diabetes mellitus. A key therapeutic strategy in type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which helps to control postprandial hyperglycemia.

Several studies have reported the synthesis and evaluation of indole derivatives as inhibitors of these enzymes:

Indole derivatives containing thiazolidine-2,4-dione: A series of these compounds exhibited potent α-glucosidase inhibitory activities, with one derivative, IT4, showing significantly stronger inhibition than the standard drug acarbose. nih.gov In vivo studies in diabetic mice demonstrated that this compound could suppress fasting blood glucose levels and improve glucose tolerance. nih.gov

Indole-oxadiazole linked thiazolidinone derivatives: A library of these hybrid molecules was synthesized and showed potential as antidiabetic agents. mdma.ch

Indoline (B122111) derivatives: Certain synthesized indoline derivatives have shown potent α-amylase inhibition activity, comparable to acarbose. nih.gov

The following table provides examples of indole derivatives with antimalarial and antidiabetic activities.

| Therapeutic Area | Compound Class/Derivative | Target/Mechanism | Key Findings |

| Antimalarial | Piperidine indole (TCMDC-134281) | Not specified | Potent activity against P. falciparum 3D7 strain. nih.gov |

| Antimalarial | Spiroindolone (NITD609) | Not specified | Progressed to preclinical trials. nih.gov |

| Antidiabetic | Indole derivative with thiazolidine-2,4-dione (IT4) | α-glucosidase inhibition | Significantly more potent than acarbose. nih.gov |

| Antidiabetic | Indoline derivative (Compound 4a) | α-amylase inhibition | Potent inhibition comparable to acarbose. nih.gov |

Specific Biological Impact of this compound and its Substituted Forms

As previously noted, specific experimental data on this compound is limited in the available literature. Therefore, this section will discuss the biological impact of the broader class of indole derivatives, focusing on their interactions with receptors and enzymes, and their effects on cellular pathways. This information provides a framework for understanding the potential biological activities of this compound.

Ligand-Receptor Interactions and Functional Assays (e.g., 5-HT Receptors)

Indole is the core structure of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, a vast number of indole derivatives have been synthesized and evaluated as ligands for various serotonin receptor subtypes. These receptors are involved in a wide array of physiological and pathological processes, making them important therapeutic targets.

Indole derivatives have been shown to act as agonists, partial agonists, or antagonists at different 5-HT receptors:

5-HT1A Receptors: Arylpiperazine derivatives containing an indole moiety have been identified as potent 5-HT1A receptor ligands. Some of these compounds act as partial agonists and have shown potential in models of anxiety and depression. mdpi.com

5-HT2A Receptors: The indole scaffold is a common feature in many 5-HT2A receptor ligands. Depending on the substitution pattern, these compounds can act as either agonists or antagonists, with implications for the treatment of psychosis and depression. mdpi.com

5-HT4 Receptors: Substituted indole carbazimidamides have been developed as highly potent and selective 5-HT4 receptor agonists. Some of these compounds were found to be more potent than serotonin itself in functional assays. nih.gov

5-HT6 Receptors: N1-arylsulfonylindole derivatives have been identified as potent and selective 5-HT6 receptor antagonists. These compounds have shown procognitive and antidepressant-like properties in animal models. nih.gov

5-HT1D Receptors: A series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles have been designed as potent and selective agonists for the h5-HT1D receptor, with potential applications in the treatment of migraine. nih.gov

The interaction of indole derivatives with 5-HT receptors is typically characterized by the indole nucleus fitting into a hydrophobic pocket within the receptor. The nitrogen atom of the indole ring and other functional groups can form hydrogen bonds and other interactions with specific amino acid residues in the binding site, which determines the ligand's affinity and functional activity. nih.gov

The table below summarizes the interactions of some indole derivatives with 5-HT receptors.

| 5-HT Receptor Subtype | Indole Derivative Class | Functional Activity | Potential Therapeutic Application |

| 5-HT1A | Arylpiperazine indoles | Partial Agonist | Anxiety, Depression mdpi.com |

| 5-HT2A | Substituted indoles | Agonist/Antagonist | Psychosis, Depression mdpi.com |

| 5-HT4 | Indole carbazimidamides | Full Agonist | Not specified nih.gov |

| 5-HT6 | N1-arylsulfonylindoles | Antagonist | Cognitive disorders, Depression nih.gov |

| 5-HT1D | 3-[2-(pyrrolidin-1-yl)ethyl]indoles | Agonist | Migraine nih.gov |

Enzymatic Inhibition Studies (e.g., COX-2, ATX, ROR1, Acetylcholinesterase)

In addition to their interactions with receptors, indole derivatives are known to inhibit various enzymes implicated in disease processes.

Cyclooxygenase-2 (COX-2): The anti-inflammatory properties of some indole derivatives are attributed to their ability to inhibit COX-2, an enzyme involved in the synthesis of prostaglandins. The drug Indomethacin, an indole-3-acetic acid derivative, is a well-known non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective COX inhibitor. More recent research has focused on developing selective COX-2 inhibitors to reduce gastrointestinal side effects.

Autotaxin (ATX): Autotaxin is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cancer and fibrosis. Structure-based drug design has led to the discovery of 1-ethyl-1H-indole analogs as novel and potent ATX inhibitors. researchgate.net

ROR1: ROR1 is a receptor tyrosine kinase that is overexpressed in various cancers and is involved in tumor growth and metastasis. While specific indole-based ROR1 inhibitors are less documented in the provided search results, the indole scaffold is a common feature in many kinase inhibitors, suggesting its potential in targeting ROR1.

Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Various indole derivatives have been designed and synthesized as AChE inhibitors. For example, indole-based hybrids with other heterocyclic moieties have shown potent AChE inhibitory activity.

The following table provides examples of indole derivatives as enzyme inhibitors.

| Enzyme Target | Indole Derivative Class/Example | Key Findings |

| COX-2 | Indomethacin (indole-3-acetic acid derivative) | Non-selective COX inhibitor with anti-inflammatory activity. |

| Autotaxin (ATX) | 1-ethyl-1H-indole analogs | Identified as novel and potent ATX inhibitors through structure-based design. researchgate.net |

| Acetylcholinesterase (AChE) | Indole-based hybrids | Have shown potent AChE inhibitory activity. |

Cellular Pathway Perturbations and Phenotypic Responses

The interaction of indole derivatives with their molecular targets (receptors and enzymes) triggers a cascade of downstream signaling events, leading to perturbations in cellular pathways and ultimately resulting in observable phenotypic responses.

For instance, the activation of 5-HT1A receptors by indole-based agonists can lead to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). This can modulate the activity of various downstream effectors, influencing neuronal excitability and gene expression, which may underlie the anxiolytic and antidepressant effects of these compounds.

In the context of cancer, indole derivatives that inhibit kinases like EGFR and VEGFR-2 can block critical signaling pathways involved in cell proliferation, survival, and angiogenesis. nih.gov For example, some indole-2-carboxamides have demonstrated potent antiproliferative activity against various cancer cell lines by inhibiting EGFR. nih.gov

The antioxidant properties of indole derivatives can also lead to significant cellular effects. By scavenging ROS, these compounds can protect cells from oxidative damage to DNA, proteins, and lipids, thereby preventing apoptosis and senescence. This cytoprotective effect is a key phenotypic response to the antioxidant activity of many indole derivatives.

The table below outlines some of the cellular pathway perturbations and resulting phenotypic responses associated with indole derivatives.

| Molecular Target/Activity | Cellular Pathway Perturbation | Phenotypic Response |

| 5-HT1A Receptor Agonism | Inhibition of adenylyl cyclase, ↓cAMP | Anxiolytic and antidepressant-like behaviors |

| EGFR/VEGFR-2 Inhibition | Blockade of proliferation and angiogenesis signaling | Antiproliferative activity in cancer cells nih.gov |

| Antioxidant Activity | Reduction of reactive oxygen species (ROS) | Protection against oxidative stress-induced cell death |

Structure Activity Relationship Sar Studies on 1 Ethyl 1h Indol 6 Amine Scaffolds

Elucidation of Essential Pharmacophores for Biological Efficacy

Pharmacophore modeling studies, which identify the crucial three-dimensional arrangement of chemical features necessary for biological activity, have been instrumental in understanding the interaction of 1-ethyl-1H-indol-6-amine derivatives with their biological targets. For a related series of 1-substituted-6-substituted-indole derivatives acting as 5-HT(1D) receptor agonists, the essential pharmacophoric elements have been defined. These typically include a hydrogen bond donor (the amine), a hydrogen bond acceptor, an aromatic region (the indole (B1671886) nucleus), and a hydrophobic center.

Impact of N-Ethyl Substitution on Activity and Selectivity

The substitution at the N-1 position of the indole ring plays a pivotal role in modulating the pharmacological profile of these compounds. The presence of an ethyl group at this position has been shown to be a key determinant of both potency and selectivity.

In studies of related indole derivatives, N-alkylation has been demonstrated to significantly influence receptor affinity. While the parent NH-indole may exhibit some activity, the introduction of an alkyl group, such as ethyl, can enhance binding by occupying a specific hydrophobic pocket within the target protein. The size and nature of this alkyl group are critical. While smaller alkyl groups like methyl and ethyl are often well-tolerated and can lead to increased potency, bulkier substituents may result in a decrease in activity due to steric hindrance.

The ethyl group, in particular, appears to strike a favorable balance, providing sufficient hydrophobicity to enhance binding without being excessively large to cause steric clashes. This substitution can also influence the conformational preference of the entire molecule, locking it into a bioactive conformation that is more favorable for receptor interaction. Furthermore, the N-ethyl group can impact the metabolic stability of the compound, protecting the indole nitrogen from metabolic degradation and thereby improving its pharmacokinetic profile.

Influence of Substituents at the 6-Amino Position

The 6-amino group serves as a crucial anchor point for interaction with biological targets and a key site for chemical modification to fine-tune the compound's properties. Structure-activity relationship studies on analogous 6-substituted indole derivatives have revealed that the nature of the substituent at this position has a profound impact on biological activity.

Research on a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives as 5-HT(1D) agonists has provided valuable insights. nih.gov In this series, various substituents at the 6-position were explored, demonstrating that this position is amenable to a wide range of chemical modifications. For instance, the introduction of different cyclic and acyclic groups has been shown to significantly alter potency and selectivity.

The following table summarizes the in vitro binding affinities of selected 6-substituted indole derivatives at the human 5-HT(1D) receptor, illustrating the impact of these modifications.

| Compound | 6-Substituent | h5-HT(1D) Ki (nM) |

| 1 | -Br | 13 |

| 2 | -CN | 25 |

| 3 | -Tetrahydropyran-4-yl | 4.8 |

| 4 | 4-Hydroxy-tetrahydropyran-4-yl | 2.4 |

| 5 | 1-Methyl-piperidin-4-yl | 10 |

Data sourced from Isaac, M., et al. (2003). Bioorganic & Medicinal Chemistry Letters, 13(24), 4409-4413. nih.gov

These findings highlight that both the size and the electronic properties of the substituent at the 6-position are critical. The presence of hydrogen bond donors and acceptors within the substituent, as seen with the hydroxyl group in compound 4, can lead to a significant increase in binding affinity. This suggests that the 6-amino group of the this compound scaffold can be derivatized with moieties capable of forming specific interactions with the target receptor, thereby enhancing potency.

Optimization Strategies for Potency, Selectivity, and Biological Performance

The optimization of the this compound scaffold into viable drug candidates involves a multi-pronged approach aimed at enhancing potency, improving selectivity against off-target proteins, and refining pharmacokinetic properties.

Potency Enhancement:

Fine-tuning 6-Amino Substituents: As demonstrated by the SAR data, systematic modification of the 6-amino group is a primary strategy. This involves the introduction of a variety of functional groups to probe for additional binding interactions, such as hydrogen bonds, ionic interactions, or further hydrophobic contacts.

Conformational Constraint: Introducing rigid elements into the substituents at either the N-1 or 6-amino positions can lock the molecule into a more bioactive conformation, reducing the entropic penalty upon binding and thereby increasing potency.

Selectivity Improvement:

Exploiting Receptor Subtype Differences: By carefully designing the substituents, it is possible to exploit subtle differences in the amino acid residues of related receptor subtypes. For example, a substituent that forms a favorable interaction with a specific residue in the target receptor but would clash with a different residue in an off-target receptor can significantly improve selectivity.

Modulating Physicochemical Properties: Adjusting properties such as lipophilicity and polarity through substituent modifications can influence the compound's ability to access different biological compartments and interact with various targets, thus improving its selectivity profile.

Enhancing Biological Performance:

Metabolic Stabilization: The N-ethyl group and substituents on the 6-amino group can be designed to block sites of metabolic degradation. For instance, the introduction of fluorine atoms or other metabolically robust groups can increase the compound's half-life in the body.

Improving Physicochemical Properties: Optimization efforts also focus on improving properties such as solubility and membrane permeability to ensure good oral bioavailability and distribution to the target tissues. This often involves a delicate balance between the lipophilicity required for receptor binding and the hydrophilicity needed for favorable pharmacokinetic properties.

Computational Approaches in the Research of 1 Ethyl 1h Indol 6 Amine Analogs

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 1-ethyl-1H-indol-6-amine analogs, docking is instrumental in elucidating how these compounds might interact with specific biological targets, such as enzymes or receptors.

Prediction of Binding Affinities and Orientations

The primary outputs of a molecular docking study are the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), and the predicted binding pose of the ligand within the active site of the target protein. For a series of this compound analogs, these predictions can help in ranking the compounds based on their potential potency. For instance, a hypothetical docking study of analogs against a protein kinase might yield the data presented in Table 1. Such data allows for the initial identification of promising candidates for further investigation.

Table 1: Hypothetical Docking Scores of this compound Analogs against a Target Protein

| Compound ID | Substitution on Indole (B1671886) Ring | Docking Score (kcal/mol) | Predicted Binding Pose |

|---|---|---|---|

| Analog A | None (this compound) | -7.5 | Binds in hydrophobic pocket |

| Analog B | 5-Fluoro | -8.2 | Forms halogen bond with Serine |

| Analog C | 4-Chloro | -8.0 | Interacts with catalytic aspartate |

| Analog D | 7-Methyl | -7.1 | Steric clash with gatekeeper residue |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. japsonline.com For this compound analogs, QSAR models can be developed to predict the activity of newly designed compounds without the need for their synthesis and experimental testing, thereby saving time and resources.

A QSAR model is typically represented by an equation that correlates molecular descriptors (numerical representations of chemical structure) with biological activity. For example, a hypothetical QSAR model for a series of this compound analogs with inhibitory activity against a specific enzyme might look like:

pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * HD_Count + 2.1

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

HD_Count is the number of hydrogen bond donors.

Such a model would suggest that increasing lipophilicity and the number of hydrogen bond donors, while decreasing molecular weight, could lead to more potent compounds. The predictive power of a QSAR model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

A significant hurdle in drug development is poor pharmacokinetic properties, which can lead to the failure of promising drug candidates. In silico ADME profiling involves the use of computational models to predict the Absorption, Distribution, Metabolism, and Excretion properties of a compound early in the drug discovery process. japsonline.com For this compound and its analogs, these predictions are crucial for assessing their drug-likeness.

Various ADME parameters can be predicted, including:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how the compound will be distributed in the body.

Metabolism: The potential for metabolism by cytochrome P450 (CYP) enzymes can be predicted, which is important for anticipating drug-drug interactions and metabolic stability.

Excretion: Properties related to the elimination of the compound from the body are assessed.

Table 2 presents a hypothetical in silico ADME profile for this compound.

Table 2: Hypothetical In Silico ADME Profile of this compound

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption (%) | > 90 | Good oral absorption |

| Caco-2 Permeability (nm/s) | > 20 | High permeability |

| Plasma Protein Binding (%) | < 90 | Moderate binding, good free fraction |

| Blood-Brain Barrier Penetration | Low | Unlikely to cause CNS side effects |

| CYP2D6 Inhibition | No | Low risk of drug-drug interactions |

Molecular Dynamics Simulations to Assess Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations can be used to assess the stability of the predicted binding pose of this compound analogs within the active site of their target protein.

During an MD simulation, the movements of all atoms in the system are calculated over a period of time, typically nanoseconds to microseconds. By analyzing the trajectory of the simulation, researchers can:

Evaluate the stability of the binding pose: If the ligand remains in its initial docked conformation throughout the simulation, it suggests a stable interaction.

Identify key stable interactions: MD simulations can highlight which hydrogen bonds and other interactions are consistently maintained over time.

Observe conformational changes: Both the ligand and the protein can undergo conformational changes upon binding, which can be captured by MD simulations.

Key metrics from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which reveals the flexibility of different parts of the protein.

Experimental Methodologies for Research on 1 Ethyl 1h Indol 6 Amine

Design and Execution of Chemical Synthesis Protocols

The synthesis of 1-ethyl-1H-indol-6-amine, while not extensively detailed in publicly available literature, can be approached through established indole (B1671886) synthesis methodologies. A common and versatile method is the Batcho-Leimgruber indole synthesis. researchgate.net This approach would typically begin with a suitably substituted nitrotoluene derivative, which is reacted with a formamide (B127407) acetal (B89532) to form an enamine. Subsequent reductive cyclization of the enamine intermediate yields the indole ring system. The final steps would involve the N-ethylation of the indole nitrogen.

An alternative strategy involves the Fischer indole synthesis, which utilizes the reaction of a substituted phenylhydrazine (B124118) with an appropriate aldehyde or ketone. nih.gov For this compound, the synthesis could be designed starting from a protected 4-aminophenylhydrazine, followed by cyclization and subsequent ethylation at the N-1 position.

A plausible multi-step synthetic protocol is outlined below:

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 4-Nitrophenylhydrazine |

| 2 | Fischer Indole Synthesis | Acetaldehyde or equivalent, Acid catalyst (e.g., H₂SO₄, PPA) | 6-Nitro-1H-indole |

| 3 | N-Ethylation | Ethyl iodide (C₂H₅I), Strong base (e.g., NaH) in THF | 1-Ethyl-6-nitro-1H-indole |

| 4 | Nitro Group Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C) or SnCl₂ | This compound |

This synthetic design allows for the systematic construction of the target molecule, with purification and characterization performed at each step to ensure the integrity of the intermediates and the final product.

In Vitro Biological Screening Systems

In vitro screening is fundamental to determining the biological activity profile of this compound. This involves a tiered approach using various assay systems to identify and validate its cellular effects and molecular targets.

Cell-based assays are crucial for assessing the physiological effects of a compound in a biological context. semanticscholar.org To evaluate the antiproliferative potential of this compound, researchers often employ assays on cancer cell lines. For instance, related indole compounds have been tested against murine L1210 leukemic tumor cells to measure their impact on cell proliferation. nih.gov

Cytotoxicity and Proliferation Assays:

MTT/MTS Assays: These colorimetric assays measure cell metabolic activity, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of the compound suggests cytotoxic or cytostatic effects.

Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity, providing a direct count of cell death.

Pathway Modulation Assays: To understand the mechanism of action, specific cell-based assays are used. For example, if the compound is hypothesized to affect lipid metabolism, its impact on lipid accumulation can be measured in relevant cell lines, such as AML12 hepatocytes. nih.gov

Once a biological effect is observed, enzyme inhibition assays are employed to identify specific molecular targets. nih.gov The indole scaffold is present in many molecules known to inhibit various enzymes.

Common Enzyme Targets for Indole Derivatives:

Kinases: A wide range of kinase enzymes are common targets in drug discovery. Assays measure the ability of the compound to inhibit the phosphorylation of a substrate.

Monoamine Oxidase (MAO): Indole derivatives have been investigated as MAO inhibitors. nih.gov Assays for MAO activity typically measure the production of hydrogen peroxide or ammonia (B1221849). nih.gov

Topoisomerases: Some indole compounds exhibit antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.gov Inhibition is measured through decatenation or supercoiling assays. nih.gov

The results of these assays are typically reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Many indole derivatives exert their biological effects by interacting with G-protein coupled receptors (GPCRs). nih.gov Receptor binding and functional assays are essential to characterize these interactions.

Binding Assays: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays use a radiolabeled ligand known to bind to the target receptor. The test compound's ability to displace the radioligand is measured, and the data is used to calculate the inhibition constant (Ki), which reflects the compound's binding affinity. Derivatives of 6-substituted indoles have been evaluated as potent agonists for the human 5-HT(1D) serotonin (B10506) receptor, with Ki values determined through such methods. drugbank.comnih.gov

Functional Assays: Functional assays determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor. For GPCRs coupled to adenylyl cyclase, a common functional assay measures the intracellular levels of cyclic AMP (cAMP). uni-regensburg.de An agonist would either inhibit (for Gi-coupled receptors) or stimulate (for Gs-coupled receptors) cAMP production.

| Assay Type | Purpose | Key Parameter | Example Target |

| Radioligand Binding | Determine binding affinity | Ki (inhibition constant) | Dopamine (B1211576) D2 Receptor, Serotonin 5-HT(1D) Receptor nih.govnih.gov |

| cAMP Assay | Determine functional activity (agonist/antagonist) | EC₅₀ (potency) / IC₅₀ (potency) | Dopamine D2-like receptors uni-regensburg.de |

| Enzyme Inhibition | Determine enzyme inhibition | IC₅₀ (half-maximal inhibitory concentration) | Monoamine Oxidase A (MAO-A) nih.gov |

| Cell Proliferation | Assess effect on cell growth | GI₅₀ (growth inhibition) | L1210 Leukemia Cells nih.gov |

In Vivo Preclinical Models for Efficacy and Pharmacodynamic Evaluation

Following promising in vitro results, in vivo studies in animal models are conducted to assess the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of the compound. Rodent models, such as mice and rats, are commonly used.

The choice of the preclinical model depends on the therapeutic area suggested by the in vitro data. For instance, if a compound shows potent antiseizure activity in vitro, it would be evaluated in models like the maximal electroshock (MES) or subcutaneous pentylenetetrazol (scPTZ) seizure models. acs.org If antibacterial activity is observed, mouse models of bacterial infection would be employed to evaluate the compound's ability to clear the infection. researchgate.net

A critical component of in vivo studies is the evaluation of the compound's pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME). Studies to determine parameters such as oral bioavailability are essential. For example, a related dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivative was found to be orally bioavailable in rats, an important characteristic for a potential drug candidate. nih.gov

Spectroscopic and Analytical Characterization for Structural Elucidation

The definitive identification and confirmation of the structure of newly synthesized this compound rely on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the primary methods for elucidating the molecular structure. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound, confirming its molecular formula. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds (e.g., N-H, C=C). acs.org

Melting Point Analysis: The melting point of a solid compound is a key physical property that provides an indication of its purity. acs.org

Below is a table of expected characterization data for this compound.

| Technique | Data Type | Expected Observations for C₁₀H₁₂N₂ |

| HRMS | Exact Mass [M+H]⁺ | Calculated: 161.1073; Found: Value close to calculated |

| ¹H NMR | Chemical Shift (δ, ppm) | Signals corresponding to ethyl protons (triplet and quartet), aromatic protons on the indole ring, and amine (NH₂) protons. |

| ¹³C NMR | Chemical Shift (δ, ppm) | Signals for two ethyl carbons and eight indole ring carbons. |

| IR | Wavenumber (cm⁻¹) | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |

High-Throughput Screening (HTS) in Compound Library Evaluation

High-Throughput Screening (HTS) is a crucial methodology in drug discovery for rapidly assessing large numbers of chemical compounds for their ability to modulate a specific biological target. bmglabtech.com This automated process allows for the efficient screening of extensive compound libraries to identify "hits"—compounds that exhibit a desired biological activity. bmglabtech.com For a compound such as this compound, which belongs to the pharmacologically significant indole family, HTS plays a pivotal role in evaluating its potential as a lead molecule for various therapeutic targets. nih.govmdpi.com The indole scaffold is a common feature in many bioactive compounds, making its derivatives, including this compound, valuable components of screening libraries. researchgate.netbioengineer.org

The inclusion of this compound and its analogs in compound libraries for HTS campaigns is driven by the diverse biological activities associated with the indoleamine structure. For instance, derivatives of indole are known to target a range of receptors and enzymes, including serotonin receptors and indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of immune responses. nih.govnih.govdrugbank.comnih.gov HTS allows for the systematic evaluation of such compounds against these targets in a time- and cost-effective manner.

A typical HTS workflow for evaluating a compound library containing this compound would involve several key stages: assay development and validation, primary screening, and hit confirmation and characterization. The process is designed to be robust, reproducible, and scalable to handle the large number of compounds being tested.

Assay Development and Miniaturization

Before screening, a suitable biochemical or cell-based assay is developed and optimized for an HTS format. This often involves miniaturizing the assay to a 384- or 1536-well plate format to conserve reagents and compound stocks. acs.org The choice of assay depends on the biological target of interest. For example, if screening for inhibitors of an enzyme like IDO1, a fluorescence-based assay that measures the enzymatic activity could be employed. researchgate.net

Primary Screening

During the primary screen, all compounds in the library are tested at a single concentration to identify initial hits. The results of a hypothetical primary screen of a focused library of indole derivatives, including this compound, against a specific target are presented in Table 1. The data is typically expressed as percent inhibition or activation relative to control wells.

Table 1: Representative Data from a Primary High-Throughput Screen of an Indole Compound Library

| Compound ID | Compound Name | Concentration (µM) | Percent Inhibition |

| C-001 | This compound | 10 | 12.5 |

| C-002 | Indole-3-acetic acid | 10 | 5.2 |

| C-003 | Serotonin | 10 | 85.3 |

| C-004 | Tryptamine | 10 | 45.7 |

| C-005 | Melatonin (B1676174) | 10 | 78.9 |

This table is interactive. Users can sort the data by clicking on the column headers.

Hit Confirmation and Dose-Response Analysis

Compounds that meet a predefined activity threshold in the primary screen (the "hits") are then subjected to further testing to confirm their activity and determine their potency. This typically involves generating a dose-response curve by testing the compound at multiple concentrations. nih.gov From this curve, the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) can be determined. Table 2 shows hypothetical dose-response data for a confirmed hit.

Table 2: Dose-Response Data for a Confirmed Hit Compound

| Compound ID | Concentration (µM) | Percent Inhibition |

| C-003 | 0.01 | 5.8 |

| C-003 | 0.1 | 25.4 |

| C-003 | 1 | 50.1 |

| C-003 | 10 | 85.3 |

| C-003 | 100 | 98.7 |

This table is interactive. Users can sort the data by clicking on the column headers.

The results of HTS campaigns provide valuable structure-activity relationship (SAR) data that can guide the optimization of hit compounds. nih.gov For instance, if this compound were to show activity, medicinal chemists could synthesize and test related analogs to improve its potency and other pharmacological properties. The integration of HTS with computational methods, such as virtual screening, can further enhance the efficiency of the drug discovery process. nih.gov

Future Perspectives and Emerging Research Avenues for 1 Ethyl 1h Indol 6 Amine

Development of Novel and Sustainable Synthetic Routes

The synthesis of indole (B1671886) derivatives has traditionally been associated with methods that can be harsh, costly, and environmentally taxing, often requiring toxic solvents and transition-metal catalysts. nih.gov The future of synthesizing 1-ethyl-1H-indol-6-amine and related compounds lies in the development of novel and sustainable synthetic methodologies.

Green chemistry principles are increasingly being applied to the synthesis of indole-containing scaffolds. nih.gov This includes the use of greener solvents, such as ethanol (B145695) and water, and the development of metal-free catalytic systems. nih.govrsc.org One innovative and sustainable approach involves a two-step reaction from readily available anilines, glyoxal (B1671930) dimethyl acetal (B89532), formic acid, and isocyanides, which proceeds under mild conditions without a metal catalyst. rsc.org Mechanochemistry, a solvent-free or minimal-solvent technique that uses mechanical force to induce chemical reactions, is also gaining traction as a sustainable alternative to traditional solution-based methods for synthesizing aromatic amines. rsc.org Such methods not only reduce waste but can also lead to higher yields and novel reactivity.

Future research will likely focus on one-pot syntheses, which combine multiple reaction steps into a single operation, thereby increasing efficiency and reducing waste. mdpi.com For instance, a one-pot method for producing 1-alkoxyindoles involves a nitro reduction, intramolecular condensation, and nucleophilic addition, followed by in situ alkylation. mdpi.com Adapting such multi-step, one-pot approaches for the synthesis of this compound could significantly streamline its production.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Green Chemistry | Use of non-toxic solvents, renewable starting materials, and energy-efficient conditions. nih.gov | Reduced environmental impact, lower cost, and improved safety. |

| Mechanochemistry | Solvent-free or minimal-solvent reactions driven by mechanical energy. rsc.org | High efficiency, reduced waste, and potential for novel reactivity. rsc.org |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reaction vessel. mdpi.com | Increased efficiency, reduced purification steps, and lower material loss. |

| Flow Chemistry | Continuous processing of reagents in a reactor. | Precise control over reaction parameters, enhanced safety, and scalability. |

Discovery of Unexplored Biological Targets and Mechanisms of Action

While the broader class of indole derivatives is known to interact with a wide array of biological targets, including protein kinases, DNA topoisomerase, and tubulin, the specific targets and mechanisms of action for this compound are not yet fully elucidated. mdpi.com The amino group at the 6-position of the indole ring is a key feature that can be exploited for discovering novel biological activities. For instance, 6-aminoindole (B160974) itself is a reactant in the preparation of inhibitors for several important biological targets, including mTOR, the AcrAB-TolC efflux pump, and the Hedgehog signaling pathway. sigmaaldrich.com

Future research will likely employ a combination of high-throughput screening and target-based approaches to identify the specific proteins and pathways modulated by this compound. The structural similarity of indoleamines to neurotransmitters like serotonin (B10506) and melatonin (B1676174) suggests potential activity in the central nervous system. nih.govwikipedia.org Indeed, the indole scaffold is a key component of many drugs targeting serotonin and dopamine (B1211576) receptors. mdpi.comnih.gov

Furthermore, the role of indole derivatives in cancer immunotherapy is a rapidly growing field. Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in suppressing the immune system, is a key target in cancer treatment. nih.gov Given that some 6-substituted aminoindazole derivatives have shown potent anti-proliferative activity and IDO1 protein expression suppression, investigating the effect of this compound on IDO1 and other immune checkpoints is a promising avenue. nih.gov

Integration of Advanced Computational Design with Experimental Validation

The integration of computational tools with experimental validation is revolutionizing drug discovery. nih.gov For this compound, computational approaches can accelerate the identification of potential biological targets and guide the design of more potent and selective derivatives.

Molecular docking studies can predict the binding modes of this compound with various protein targets, helping to prioritize experimental testing. nih.gov For example, docking studies were instrumental in identifying an optimal benzamide (B126) derivative with potent ATX inhibitory activity. nih.gov Similarly, computational models can predict the regioselectivity of nucleophilic additions to indolynes, providing a powerful tool for designing synthetic routes to novel substituted indoles. nih.gov

Quantitative structure-activity relationship (QSAR) studies can establish correlations between the molecular structure of indole derivatives and their biological activity. mdpi.com By developing QSAR models for a series of this compound analogs, researchers can predict the activity of new compounds before they are synthesized, thereby saving time and resources. This iterative cycle of computational prediction followed by experimental validation will be crucial for optimizing the therapeutic profile of this compound. nih.gov

| Computational Technique | Application in this compound Research |

| Molecular Docking | Predicting binding affinity and mode to biological targets. nih.gov |

| Virtual Screening | In silico screening of large compound libraries against a specific target. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity to guide lead optimization. mdpi.com |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. |

Potential for Derivatization into Multi-Target Directed Ligands